molecular formula C12H18O B13695337 4-(tert-Butoxy)-1,2-dimethylbenzene

4-(tert-Butoxy)-1,2-dimethylbenzene

Cat. No.: B13695337
M. Wt: 178.27 g/mol
InChI Key: OVBKZUVKOWINRY-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-1,2-dimethylbenzene typically involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-(tert-Butoxy)-1,2-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-1,2-dimethylbenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage to form reactive intermediates, which can then participate in further chemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxystyrene
  • tert-Butoxycarbonyl-protected amino acids
  • tert-Butylbenzene

Uniqueness

4-(tert-Butoxy)-1,2-dimethylbenzene is unique due to the presence of both tert-butoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O/c1-9-6-7-11(8-10(9)2)13-12(3,4)5/h6-8H,1-5H3

InChI Key

OVBKZUVKOWINRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)C

Origin of Product

United States

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